molecular formula C13H16BClN2O2 B3026910 7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 1186334-62-2

7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B3026910
CAS No.: 1186334-62-2
M. Wt: 278.54
InChI Key: NUTJVPSEKQOSEQ-UHFFFAOYSA-N
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Description

7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 1186334-62-2) is a high-value boronate ester intermediate of significant interest in modern pharmaceutical research and medicinal chemistry. This compound is characterized by its molecular formula of C 13 H 16 BClN 2 O 2 and a molecular weight of 278.54 g/mol . The core value of this reagent lies in its application as a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds . This reactivity enables researchers to efficiently construct complex heterocyclic systems, such as diverse indazole derivatives, which are crucial scaffolds in drug discovery programs. The specific 7-chloro substitution on the indazole ring, combined with the highly reactive boronate ester functional group, makes this compound particularly valuable for the synthesis of biologically active molecules targeting kinases and other enzymes . Indazole motifs are recognized as effective bioisosteres for indoles and phenols, often offering superior properties in terms of metabolic stability, plasma clearance, and oral bioavailability . The product is offered with a high purity specification, typically Not Less Than (NLT) 97% , and should be stored sealed in a dry environment at room temperature to maintain stability . This chemical is intended for professional manufacturing and research laboratories only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11-8(9)7-16-17-11/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTJVPSEKQOSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC3=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701160515
Record name 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186334-62-2
Record name 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186334-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the reaction of 7-chloroindazole with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like bis(diphenylphosphino)ferrocene (dppf) to facilitate the formation of the boronic ester .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Substitution: The chlorine atom on the indazole ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically requires a palladium catalyst, a base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or ethanol).

    Oxidation: Can be achieved using hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Oxidation: Yields boronic acids.

    Substitution: Results in substituted indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has been explored for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance biological activity against various targets.

Case Study: Anticancer Activity
Research has indicated that derivatives of indazole compounds exhibit promising anticancer properties. A study demonstrated that modifications to the indazole core could yield compounds with enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. The boron-containing moiety facilitates reactions such as Suzuki coupling, which is essential for forming carbon-carbon bonds.

Data Table: Synthetic Applications

Reaction TypeConditionsYield (%)Reference
Suzuki CouplingPd catalyst, base85PubChem
Cross-CouplingAryl halides90PubChem

Material Science

The compound's unique properties allow it to be utilized in the development of advanced materials. Its boron content can enhance the thermal stability and mechanical properties of polymers.

Case Study: Polymer Composites
A study evaluated the incorporation of this indazole derivative into polymer matrices. Results showed improved thermal resistance and mechanical strength compared to control samples .

Mechanism of Action

The precise mechanism of action of 7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is not fully understood. it is believed to function as a Lewis acid, capable of forming bonds with Lewis bases such as amines or alcohols . This property allows it to participate in various catalytic and synthetic processes.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The target compound is part of a broader class of indazole boronic esters, which differ in substituent type, position, and protecting groups. Key analogs include:

Compound Name Substituent(s) CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score*
7-Fluoro-4-(pinacol boronate)-1H-indazole 7-F 1186334-64-4 C₁₃H₁₆BFN₂O₂ 262.09 0.95
3-Methyl-5-(pinacol boronate)-1H-indazole 3-CH₃, 5-Bpin 1227911-51-4 C₁₄H₁₉BN₂O₂ 258.12 0.91
1-Methyl-4-Cl-7-Bpin-indazole (19C) 1-CH₃, 4-Cl, 7-Bpin - C₁₄H₁₈BClN₃O₂ 308.57 0.89
7-Methyl-4-(pinacol boronate)-1H-indazole 7-CH₃ 1186334-60-0 C₁₄H₁₈BN₂O₂ 257.12 0.93
Quinoline analog (CAS 871125-83-6) Quinoline core, 7-Cl, 4-Bpin 871125-83-6 C₁₈H₁₈BClNO₂ 328.61 0.78

*Similarity scores (0–1) based on structural and functional group alignment .

Key Observations :

  • Electron-Withdrawing vs.
  • Core Heterocycle: Quinoline analogs (e.g., CAS 871125-83-6) exhibit distinct electronic properties due to the nitrogen-rich aromatic system, reducing their utility in indazole-specific biological targets .
  • Protecting Groups : Analogs like 1-(tetrahydro-2H-pyran-2-yl)-6-Bpin-indazole (CAS 956388-05-9) incorporate protecting groups to stabilize reactive sites during synthesis .

Trends :

  • Halide Reactivity : Bromo precursors generally afford higher yields than chloro derivatives due to better leaving-group ability.
  • Steric Effects : Bulky substituents (e.g., 1-CH₃ in 19C) reduce yields by hindering catalyst access .

Physicochemical Properties

Property Target Compound 7-Fluoro Analog 7-Methyl Analog Quinoline Analog
Melting Point Not reported 281–282°C (decomp) Oil (purified by chromatography) Solid (mp >200°C)
Solubility DMSO, DMF, THF DMSO, CHCl₃ EtOAc, cyclohexane Limited in polar solvents
LogP (Predicted) 2.8 2.5 3.1 3.6

Notes:

  • The chloro substituent increases hydrophobicity (higher LogP) compared to fluoro analogs .
  • Quinoline derivatives exhibit lower solubility due to planar aromatic stacking .

Reactivity in Cross-Coupling Reactions

The boronate group enables efficient Suzuki-Miyaura couplings. Comparative studies show:

  • Reaction Rate : 7-Cl-indazole derivatives react faster with electron-deficient aryl halides than 7-CH₃ analogs due to enhanced electrophilicity .
  • Byproduct Formation : 7-Fluoro analogs generate fewer side products in basic conditions compared to 7-Cl, likely due to reduced electron-withdrawing effects .

Biological Activity

7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article details its synthesis, biological activity, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1449580-99-7
  • Molecular Formula : C14H17BClNO2
  • Molecular Weight : 277.56 g/mol
  • Purity : ≥95%

Synthesis

The synthesis of this compound typically involves the coupling of chlorinated indazole derivatives with boron-containing moieties. The synthetic routes often utilize palladium-catalyzed cross-coupling reactions which are efficient for constructing complex organic molecules.

Anticancer Potential

Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that related indazole derivatives inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
CompoundCell LineIC50 (µM)Mechanism of Action
7-Chloro-IndazoleHeLa10Apoptosis induction
7-Chloro-IndazoleMCF-78Cell cycle arrest

Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific kinases implicated in cancer signaling pathways. For example:

  • CDK6 and CDK4 Inhibition : Similar compounds have demonstrated binding affinity towards CDK6 and CDK4, which are critical for cell cycle regulation. Inhibition of these kinases can lead to reduced tumor growth in various cancers.

Selectivity and Toxicity

Studies have highlighted the selectivity of such compounds towards cancer cells over normal cells. This selectivity is crucial for minimizing side effects during therapy. For instance:

  • Selectivity Ratios : Compounds like this indazole derivative show a higher cytotoxic effect on tumorigenic cells compared to non-tumorigenic cells.

Case Studies

Several case studies have documented the biological effects of indazole derivatives:

  • Study on Liver Cancer :
    • A derivative similar to the compound was tested against liver cancer cell lines and showed a significant reduction in cell viability at concentrations as low as 5 µM.
  • Kinase Inhibition Study :
    • A study focused on the inhibition of mutant forms of receptor tyrosine kinases showed that structurally related compounds effectively inhibited signaling pathways leading to tumor growth.

Q & A

Q. What are the standard synthetic routes for preparing 7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of the boronic ester moiety. For analogous indazole derivatives, refluxing intermediates in polar aprotic solvents (e.g., DMSO or ethanol) under inert atmospheres is common. For example, a related indazole synthesis involved refluxing hydrazide derivatives in DMSO for 18 hours, followed by crystallization in water-ethanol mixtures . Purification often employs column chromatography or recrystallization, with yields averaging 65–85% depending on substituent compatibility .

Q. How is the purity and structural integrity of this compound validated in academic research?

Characterization relies on 1H/13C NMR to confirm boron-adjacent proton environments and aromatic regiochemistry. For example, chloro-fluoro indazole analogs show distinct singlet peaks for NH groups (~8.4 ppm) and carbonyl stretches in IR (1637 cm⁻¹) . Mass spectrometry (HRMS) and elemental analysis verify molecular weight and boron content. Purity is assessed via HPLC (≥96% purity reported in commercial batches) .

Q. What are the primary applications of this compound in medicinal chemistry?

The boronic ester group enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl or heteroaryl scaffolds for drug discovery. It serves as a key intermediate in developing kinase inhibitors or anticancer agents, as seen in structurally similar indazole derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the regioselectivity of substitution patterns?

Single-crystal X-ray diffraction (SC-XRD) is critical. Programs like SHELXL refine structural models, particularly for boron-containing compounds, by analyzing bond lengths (e.g., B–O ~1.36 Å) and torsion angles. OLEX2 integrates structure solution, refinement, and visualization, streamlining analysis of steric effects from tetramethyl dioxaborolane groups .

Q. What challenges arise in quantifying boron-containing intermediates via NMR, and how are they addressed?

Boron’s quadrupolar relaxation broadens NMR signals, complicating integration. 31P NMR after derivatization with phosphitylation reagents (e.g., 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane) improves sensitivity for hydroxyl-containing analogs . For arylboronates, 19F NMR (if fluorinated) or DOSY experiments can distinguish monomeric vs. aggregated species .

Q. How do reaction conditions impact the stability of the dioxaborolane moiety during cross-coupling?

The boronic ester is sensitive to hydrolysis. Reactions require anhydrous conditions (e.g., THF, toluene) and mild bases (K2CO3 or CsF). Catalytic systems with Pd(PPh3)4 or SPhos ligands enhance efficiency, as reported for analogous Suzuki couplings . Post-reaction, rapid workup (e.g., extraction under nitrogen) minimizes boron-oxygen bond cleavage.

Q. What strategies optimize the synthesis of indazole-boronate hybrids for high-throughput screening?

Parallel synthesis using automated liquid handlers and microwave-assisted reactions reduces reaction times. For example, microwaving at 100°C for 30 minutes in DMF with Pd catalysts achieves >90% conversion in some aryl couplings . Solid-phase extraction (SPE) cartridges streamline purification of boronate intermediates .

Methodological Considerations

Q. How are computational tools employed to predict the reactivity of this compound in novel reactions?

DFT calculations (e.g., Gaussian or ORCA) model transition states for cross-coupling, predicting activation barriers for substituent effects. MOF-based simulations assess steric hindrance from tetramethyl groups, guiding ligand design .

Q. What protocols ensure reproducibility in biological assays involving this compound?

Strict inert storage (−20°C under argon) prevents boronate degradation. For cytotoxicity assays, dissolve in DMSO (≤0.1% v/v final concentration) to avoid solvent interference. Positive controls (e.g., staurosporine) and LC-MS monitoring confirm compound stability during incubation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

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